molecular formula C45H48ClN7O8S B3028529 Lisaftoclax CAS No. 2180923-05-9

Lisaftoclax

カタログ番号: B3028529
CAS番号: 2180923-05-9
分子量: 882.4 g/mol
InChIキー: FNBXDBIYRAPDPI-BHVANESWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Chronic Lymphocytic Leukemia (CLL) and Small Lymphocytic Lymphoma (SLL)

Lisaftoclax has shown significant efficacy in patients with relapsed/refractory CLL/SLL. A pivotal Phase II study (APG2575CC201) has been approved by the Center for Drug Evaluation (CDE) in China, focusing on this indication. The study's primary endpoint is the overall response rate (ORR), which has demonstrated promising results, indicating that this compound could provide a new treatment option for patients lacking effective therapies .

Acute Myeloid Leukemia (AML)

This compound is also being evaluated for its efficacy in AML, particularly in combination with hypomethylating agents like azacitidine. Preliminary results suggest that this combination can synergistically induce apoptosis in AML cells, potentially improving patient outcomes . A global Phase III study is currently assessing its effectiveness in elderly or unfit treatment-naïve patients with AML who are intolerant to standard therapies .

Multiple Myeloma and Amyloidosis

Recent studies have indicated that this compound may be beneficial for patients with relapsed/refractory multiple myeloma and immunoglobulin light-chain amyloidosis. Data presented at the American Society of Hematology (ASH) Annual Meeting highlighted its safety and efficacy when combined with other treatments like proteasome inhibitors .

Summary of Key Clinical Trials

Study NameIndicationPhaseCombination TreatmentResults Summary
APG2575CC201R/R CLL/SLLIIN/AHigh ORR; pivotal for NDA submission
APG2575CG301R/R CLL/SLLIIIBTK inhibitorEvaluating efficacy; early results show promise
Phase Ib/IIR/R Multiple MyelomaI/IIPomalidomideFavorable safety profile; significant responses
Combination StudyAMLI/IIAzacitidineSynergistic effect observed; ongoing evaluations
GLORA StudyCLL/SLLN/AAcalabrutinibInvestigating added benefits of this compound

生物活性

Lisaftoclax, also known as APG-2575, is a novel selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, which plays a critical role in regulating apoptosis. This compound has garnered attention for its potential therapeutic applications in hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This article presents a detailed overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and pharmacokinetic properties.

This compound functions as a BH3 mimetic, selectively binding to BCL-2 with a binding affinity (Ki) of less than 0.1 nmol/L. This binding disrupts the interaction between BCL-2 and pro-apoptotic proteins such as BCL-2–like protein 11 (BIM), leading to mitochondrial outer membrane permeabilization and subsequent activation of the apoptotic cascade via BAX/BAK-dependent mechanisms. The compound has been shown to induce apoptosis in various hematologic cancer cell lines and primary patient-derived tumor cells.

Preclinical Findings

Preclinical studies have demonstrated that this compound effectively inhibits tumor growth in xenograft models. The compound significantly downregulates mitochondrial respiratory function and ATP production while enhancing the expression of pro-death proteins such as BIM and Noxa. Following treatment with this compound, BIM translocates from the cytosol to mitochondria, further promoting apoptosis.

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, showcasing promising efficacy:

  • Phase 1 Trials : A global phase 1 trial assessed the safety and pharmacodynamics of this compound in patients with relapsed or refractory CLL/SLL. The study reported an objective response rate (ORR) of 63.6% among efficacy-evaluable patients, with a median time to response of 2 cycles .
  • Phase 2 Trials : In a phase 2 study, this compound was combined with acalabrutinib, a next-generation BTK inhibitor. The combination achieved an ORR of 100% in treatment-naïve patients and 98% in relapsed/refractory patients .

Safety Profile

The safety profile of this compound appears favorable, with low incidences of tumor lysis syndrome (TLS) reported across studies. Adverse events were generally manageable, with most patients tolerating the treatment well. Notably, no dose-limiting toxicities were observed at the highest dose levels tested .

Pharmacokinetics

This compound exhibits a unique pharmacokinetic profile that supports its oral bioavailability and daily dosing regimen. The compound rapidly enters malignant cells, reaching peak concentrations within approximately two hours post-administration. This rapid uptake correlates with its potent antitumor activity.

Summary of Clinical Studies

Study PhasePatient PopulationTreatment RegimenObjective Response Rate (ORR)
Phase 1R/R CLL/SLLThis compound63.6%
Phase 2Treatment-naïve CLL/SLLThis compound + Acalabrutinib100%
Phase 2Relapsed/Refractory CLL/SLLThis compound + Acalabrutinib98%

特性

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48ClN7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2180923-05-9
Record name APG-2575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISAFTOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lisaftoclax
Reactant of Route 2
Reactant of Route 2
Lisaftoclax
Reactant of Route 3
Reactant of Route 3
Lisaftoclax
Reactant of Route 4
Reactant of Route 4
Lisaftoclax
Reactant of Route 5
Reactant of Route 5
Lisaftoclax
Reactant of Route 6
Reactant of Route 6
Lisaftoclax

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。